Ethyl Glyoxylate-13C2
Description
Significance of Site-Specific Isotopic Labeling in Chemical and Biochemical Research
Site-specific isotopic labeling, the precise placement of an isotope at a particular atomic position within a molecule, offers a granular view of reaction mechanisms and metabolic pathways. cernobioscience.comsigmaaldrich.com This precision allows scientists to track the transformation of specific parts of a molecule, providing insights that are not possible with uniformly labeled compounds. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to detect these labeled atoms, revealing detailed information about molecular structure and dynamics. wikidoc.orgnumberanalytics.com
The use of stable isotopes, such as Carbon-13 (¹³C), is crucial in these studies. acs.org ¹³C-labeled compounds are instrumental in metabolic tracing, where they help researchers understand the flow of carbon atoms through various metabolic routes. alfa-chemistry.com This is vital for studying diseases like cancer and diabetes, as well as for drug development, where understanding a drug's metabolism is key to optimizing its effectiveness and safety. alfa-chemistry.comacs.org
Rationale for Utilizing Ethyl Glyoxylate-13C2 in Advanced Scientific Investigations
Ethyl glyoxylate (B1226380), a key two-carbon building block, becomes a powerful probe when labeled with two ¹³C atoms (this compound). This specific labeling allows for the unambiguous tracking of the glyoxylate carbon backbone in various biochemical reactions. scispace.com Its application is particularly relevant in studying metabolic pathways where glyoxylate is an intermediate, such as the glyoxylate cycle, which is crucial for organisms that can grow on two-carbon compounds like acetate (B1210297). isotope.comwikipedia.org
The use of ¹³C₂-labeled glyoxylate has been instrumental in elucidating complex metabolic networks. For instance, in studies of hyperoxaluria, a condition characterized by the overproduction of oxalate, ¹³C₂-labeled precursors help to trace the metabolic fate of glyoxylate and understand the derangements in its metabolism. acs.orgnih.gov The distinct mass of the ¹³C₂-labeled molecule allows for clear differentiation from its unlabeled counterpart in mass spectrometry analysis, enabling precise quantification of metabolic fluxes.
Historical Context of Glyoxylate Derivatives in Tracer Studies and Synthetic Applications
The use of isotopes as tracers in biological research has a long history, providing foundational insights into metabolic processes. nih.gov Glyoxylate and its derivatives have long been recognized for their central role in metabolism. nih.gov Early tracer studies, often employing radioactive isotopes, helped to map out fundamental pathways like the tricarboxylic acid (TCA) cycle and the glyoxylate shunt. isotope.com
In synthetic chemistry, glyoxylate derivatives are valuable precursors for the synthesis of more complex molecules. google.comorgsyn.org The ability to introduce an isotopic label into these simple building blocks provides a powerful method for creating labeled versions of larger, more intricate compounds for further research. For example, the synthesis of poly(ethyl glyoxylate)s, a type of polymer with potential applications in drug delivery, utilizes ethyl glyoxylate as a monomer. core.ac.ukresearchgate.net
Current Research Trends and Unaddressed Questions Involving 13C-Labeled Precursors
Current research continues to leverage ¹³C-labeled precursors to explore increasingly complex biological questions. Metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions, heavily relies on data from ¹³C-labeling experiments. isotope.comnih.gov These studies are providing new insights into the metabolic reprogramming that occurs in various diseases and in response to different environmental conditions. nih.gov
Recent advancements in analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, are further enhancing the power of ¹³C-based metabolic studies. nih.govfrontiersin.org These technologies allow for more sensitive and detailed analysis of isotopomer distributions, providing a deeper understanding of metabolic network topology and regulation. nih.govroyalsocietypublishing.org
However, questions remain. For example, fully elucidating the in vivo activity of all enzymes in a given pathway and understanding the intricate regulation of metabolic networks under different physiological states are ongoing challenges. royalsocietypublishing.orgasm.org The development of new ¹³C-labeled precursors and more sophisticated analytical and computational tools will be crucial in addressing these and other unanswered questions in the field. nih.govbiorxiv.org
Properties
Molecular Formula |
C₂¹³C₂H₆O₃ |
|---|---|
Molecular Weight |
104.07 |
Synonyms |
2-Oxoacetic Acid Ethyl Ester-13C2; Oxoacetic Acid Ethyl Ester-13C2; Glyoxylic Acid Ethyl Ester-13C2; Ethyl 2-Oxoacetate-13C2; Ethyl Oxoacetate-13C2; Formyl Ethoxy Ketone-13C2; Glyoxalic Acid Ethyl Ester-13C2; NSC 49206-13C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Isotopic Enrichment of Ethyl Glyoxylate 13c2
Strategies for Carbon-13 Isotope Incorporation at Specific Positions
The precise placement of carbon-13 isotopes within a molecule is crucial for targeted metabolic studies. For ethyl glyoxylate-13C2, the labeling is specifically at the C1 (carbonyl) and C2 (alpha-carbon) positions of the glyoxylate (B1226380) moiety.
The selection of an appropriate precursor is the foundational step in the synthesis of any isotopically labeled compound. The ideal precursor should be readily available with high isotopic enrichment and should allow for efficient conversion to the target molecule with minimal loss of the expensive labeled atoms.
For the synthesis of this compound, commercially available [1,2-13C2]acetic acid is the most logical and common starting material. Its two-carbon backbone directly corresponds to the glyoxylate core, making it an ideal synthon. The high isotopic purity of commercially available [1,2-13C2]acetic acid (often ≥99%) ensures a high enrichment in the final product.
An alternative, though less direct, precursor is [1,2-13C2]acetylene . This can be generated from calcium carbide (Ca¹³C₂) produced from elemental ¹³C carbon. alfa-chemistry.com While a versatile C2 building block, its conversion to the glyoxylate functional group would require a more complex synthetic sequence compared to starting from acetic acid.
| Precursor | Availability | Isotopic Purity | Rationale for Use |
| [1,2-13C2]Acetic Acid | Commercially available | Typically ≥99% | Direct two-carbon precursor to the glyoxylate core. |
| [1,2-13C2]Acetylene | Synthesizable from ¹³C | Variable | Versatile C2 building block, but requires more synthetic steps. |
Given the achiral nature of ethyl glyoxylate, stereoselectivity is not a factor in its synthesis. However, regioselectivity is paramount, ensuring the ¹³C labels are exclusively at the C1 and C2 positions. Starting with a precursor like [1,2-13C2]acetic acid inherently guarantees the correct regiochemistry of the isotopic labels, as the two-carbon backbone is maintained throughout the synthetic sequence. The challenge then lies in the chemical transformations that preserve this labeled core without scrambling or loss of the isotopes.
Optimized Reaction Pathways for this compound Synthesis
The conversion of the selected precursor to the final product requires a carefully designed synthetic route that is high-yielding and maintains the integrity of the isotopic labeling.
A plausible and efficient multi-step synthesis of this compound from [1,2-13C2]acetic acid involves the following key transformations:
Reduction of [1,2-13C2]Acetic Acid to [1,2-13C2]Ethanol: The carboxylic acid can be reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction is typically high-yielding.
Esterification to [1,2-13C2]Ethyl Glycolate: While direct oxidation of [1,2-13C2]ethanol to ethyl glyoxylate is conceivable, a more controlled approach involves the synthesis of an intermediate, [1,2-13C2]glycolic acid, followed by esterification. A more direct route to an ester intermediate would be the α-bromination of [1,2-13C2]acetyl chloride (formed from the acid), followed by reaction with ethanol (B145695) and subsequent hydrolysis to yield ethyl [1,2-13C2]glycolate.
Oxidation to this compound: The final and most critical step is the selective oxidation of the primary alcohol group of ethyl [1,2-13C2]glycolate to an aldehyde. This transformation must be performed under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
The oxidation of ethyl [1,2-13C2]glycolate to this compound is a key step where catalytic methods are highly advantageous. These methods often offer higher selectivity and yields and operate under milder conditions compared to stoichiometric reagents.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mildness and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation, making it an excellent candidate for this synthesis. byjus.com The byproducts are volatile, which simplifies purification. wikipedia.org
TEMPO-Mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). qualitas1998.net This system allows for the selective oxidation of primary alcohols to aldehydes under mild, often biphasic, conditions. windows.net The use of a catalytic amount of TEMPO is economically and environmentally advantageous.
| Oxidation Method | Reagents | Conditions | Advantages |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperature (-78 °C) | Mild conditions, high yields, minimal over-oxidation. wikipedia.orgorganic-chemistry.org |
| TEMPO-Mediated Oxidation | Catalytic TEMPO, NaOCl or NCS | Room temperature or 0 °C | Catalytic, high selectivity, environmentally benign. qualitas1998.net |
Purification and Isolation Techniques for High Isotopic Enrichment
The final stage of the synthesis is the purification of this compound to remove any unreacted starting materials, reagents, and byproducts, thereby ensuring high chemical and isotopic purity.
Given that ethyl glyoxylate is a liquid, fractional distillation under reduced pressure is a primary method for its purification. This technique separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, preventing potential decomposition of the product.
Solvent extraction is another crucial technique used during the work-up of the reaction. After the oxidation step, the reaction mixture can be quenched and extracted with an organic solvent. Washing the organic layer with aqueous solutions can remove water-soluble impurities. For instance, a wash with a saturated sodium bicarbonate solution can neutralize and remove any acidic byproducts.
To ensure the final product has high isotopic enrichment, it is important to use highly enriched starting materials and to design a synthetic route that minimizes the potential for isotopic dilution or scrambling. The isotopic enrichment of the final product can be quantified using analytical techniques such as:
Mass Spectrometry (MS): This technique can determine the mass-to-charge ratio of the molecule, allowing for the direct measurement of the incorporation of ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide detailed information about the position and extent of isotopic labeling within the molecule.
By employing a combination of these purification and analytical methods, this compound can be isolated with high chemical purity and isotopic enrichment, making it suitable for its intended applications in scientific research.
Chromatographic Methods for Isotopic Purity Enhancement
Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and any unlabeled ethyl glyoxylate, thereby enhancing its isotopic purity. Due to the polar nature of ethyl glyoxylate, both preparative high-performance liquid chromatography (HPLC) and preparative gas chromatography (GC) are viable purification techniques.
Preparative High-Performance Liquid Chromatography (HPLC):
For a polar compound like ethyl glyoxylate, reversed-phase HPLC can be challenging due to poor retention. Therefore, aqueous normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are often more effective. biotage.com These methods utilize a polar stationary phase and a mobile phase with a high organic solvent concentration and a small amount of water. This allows for the retention and separation of highly polar compounds.
| Parameter | Condition |
| Stationary Phase | Amine-bonded silica (B1680970) or other polar phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV (210 nm) or Mass Spectrometry (MS) |
Preparative Gas Chromatography (GC):
Preparative GC is well-suited for the purification of volatile compounds like ethyl glyoxylate. researchgate.net The selection of the stationary phase is critical for achieving good separation. A polar stationary phase, such as one containing polyethylene (B3416737) glycol (PEG), is generally preferred for separating polar analytes. The use of a temperature program allows for the efficient elution of the target compound while separating it from impurities with different boiling points.
| Parameter | Condition |
| Column | Packed or wide-bore capillary with a polar stationary phase (e.g., Carbowax) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial hold followed by a ramp to a final temperature |
| Detection | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |
| Collection | Cryogenic trapping of the eluting fraction |
Spectroscopic Verification of 13C2 Labeling Position and Enrichment
Confirmation of the successful incorporation and specific placement of the carbon-13 isotopes is achieved through spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR spectroscopy is the most direct method to verify the presence and position of the ¹³C labels. In this compound, the two adjacent ¹³C nuclei will give rise to characteristic signals with chemical shifts and coupling constants that are indicative of their chemical environment. The aldehyde carbon would be expected to resonate at a significantly downfield chemical shift compared to the ester carbonyl carbon. Furthermore, the direct one-bond coupling between the two adjacent ¹³C atoms (¹J_CC) provides unambiguous evidence of their connectivity. The magnitude of this coupling constant is typically in the range of 50-60 Hz for sp²-sp² carbons.
| Nucleus | Expected ¹³C Chemical Shift (ppm) | Expected ¹³C-¹³C Coupling |
| Aldehyde Carbon | ~180-200 | ¹J_CC ≈ 50-60 Hz |
| Ester Carbonyl Carbon | ~160-170 | ¹J_CC ≈ 50-60 Hz |
Mass Spectrometry (MS):
Mass spectrometry confirms the isotopic enrichment of the compound by analyzing its mass-to-charge ratio (m/z). The molecular ion peak of this compound will be two mass units higher than that of its unlabeled counterpart. Analysis of the fragmentation pattern can also provide information about the location of the labels. For example, the loss of the ethoxy group (-OCH₂CH₃, 45 Da) would result in a fragment ion containing both ¹³C atoms, which would also be shifted by two mass units compared to the unlabeled compound. pharmacy180.com
| Ion | Expected m/z (Unlabeled) | Expected m/z (¹³C₂) |
| Molecular Ion [M]⁺ | 102 | 104 |
| [M - OCH₂CH₃]⁺ | 57 | 59 |
Economic and Scalability Considerations in 13C2-Labeling Synthesis
The production of isotopically labeled compounds like this compound is subject to significant economic and scalability constraints.
Economic Considerations:
The primary driver of the high cost of this compound is the price of the ¹³C-labeled starting material, [1,2-13C2]tartaric acid. Stable isotope-enriched precursors are produced through complex and energy-intensive processes, making them substantially more expensive than their unlabeled counterparts. For comparison, while unlabeled tartaric acid is a commodity chemical with a relatively low price, the cost of its ¹³C₂-labeled version can be several orders of magnitude higher. This initial cost of raw materials is the most significant factor in the final price of the labeled product.
| Compound | Estimated Price Range (per gram) |
| Unlabeled Tartaric Acid | < $1 |
| [1,2-¹³C₂]Tartaric Acid | > $1000 |
Scalability Considerations:
Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. leading-minds-network.com The high cost of the starting materials necessitates highly efficient reactions and purification methods to maximize yield and minimize waste. leading-minds-network.com Any loss of the isotopically labeled material at any stage of the process has a significant financial impact.
Furthermore, the reaction conditions, such as the use of stoichiometric lead tetraacetate in the oxidation step, may not be ideal for large-scale production due to safety, environmental, and waste disposal concerns. The purification processes, particularly preparative chromatography, can also be challenging to scale up efficiently while maintaining high purity. The throughput of chromatographic systems is limited, and scaling up often requires significant investment in larger columns and solvent delivery systems. warwick.ac.uk These factors collectively contribute to the complexity and cost of producing this compound on a larger scale.
Applications of Ethyl Glyoxylate 13c2 in Mechanistic Biochemical Pathway Elucidation
Tracing Carbon Flux in Model Biosynthetic Systems
The application of Ethyl Glyoxylate-13C2 as a tracer enables the detailed mapping of carbon flow within central metabolism. By monitoring the incorporation of the 13C label into various metabolites, researchers can quantify the activity of specific pathways and understand how metabolic fluxes are redirected under different physiological conditions.
Elucidation of Glyoxylate (B1226380) Cycle Intermediates and Flux in Microbial Systems
The glyoxylate cycle is a critical anabolic pathway in many microorganisms, enabling them to utilize two-carbon compounds like acetate (B1210297) for growth. wikipedia.orgresearchgate.netlibretexts.org this compound is an invaluable tool for studying this cycle. When 13C2-glyoxylate enters the cycle, the labeled carbons are incorporated into malate and subsequently into other intermediates of the tricarboxylic acid (TCA) cycle and gluconeogenesis.
A study on the arbuscular mycorrhizal fungus Glomus intraradices utilized 13C2-acetate, a precursor that directly feeds into the glyoxylate pool as acetyl-CoA, to trace carbon flux. The labeling patterns observed in trehalose, a major storage carbohydrate, provided clear evidence for the operation and significance of the glyoxylate cycle. nih.gov The distribution of the 13C label in the trehalose molecule allows for the quantification of the flux through the glyoxylate cycle relative to other metabolic pathways.
Table 1: Isotopomer distribution in trehalose from Glomus intraradices extraradical mycelium fed with 13C2-acetate, indicating flux through the glyoxylate cycle. nih.gov
| Carbon Position in Trehalose | % 13C Labeling |
|---|---|
| C1 | 41.5% |
| C2 | 41.5% |
| C3 | 26.3% |
| C4 | 18.7% |
| C5 | 68.5% |
| C6 | 75.0% |
Investigation of Anaplerotic and Cataplerotic Pathways with 13C2 Tracer
Anaplerotic and cataplerotic reactions are essential for maintaining the balance of TCA cycle intermediates, which are constantly being withdrawn for biosynthetic purposes (cataplerosis) and replenished (anaplerosis). researchgate.netnih.govresearchgate.net this compound can be used to trace these fluxes. For instance, the incorporation of 13C from 13C2-glyoxylate into TCA cycle intermediates like succinate and malate, and subsequently into amino acids derived from these intermediates, provides a measure of anaplerotic flux.
The use of 13C-labeled tracers allows for the quantification of the relative contributions of different anaplerotic pathways. For example, by analyzing the isotopomer distribution in TCA cycle intermediates, researchers can distinguish between the carbon entry via the glyoxylate cycle and other anaplerotic routes such as pyruvate carboxylase. nih.gov
Analysis of Carbon Shunting in Specific Metabolic States
Metabolic shunting refers to the redirection of carbon flux from one pathway to another in response to changing cellular needs or environmental conditions. This compound is a powerful tool to study these dynamic shifts. For example, in some bacteria, under conditions of high acetate availability, carbon flux can be shunted through the glyoxylate cycle to conserve carbon for biomass production, bypassing the decarboxylation steps of the TCA cycle. nih.gov
By comparing the labeling patterns of metabolites in cells grown under different conditions, researchers can identify and quantify these metabolic shunts. This information is crucial for understanding metabolic flexibility and adaptation in various organisms.
Investigation of Enzyme Mechanisms via Isotopic Labeling
Isotopic labeling with compounds like this compound provides a detailed view of enzyme mechanisms at the molecular level. By tracking the fate of the labeled atoms through an enzymatic reaction, it is possible to infer details about substrate binding, the catalytic mechanism, and the rate-limiting steps of the reaction.
Determining Substrate Binding and Turnover Mechanisms with 13C2-Labeled Glyoxylate
The use of 13C2-labeled glyoxylate can help elucidate how a substrate binds to an enzyme's active site and the subsequent chemical transformations it undergoes. Techniques such as NMR spectroscopy can be used to observe the chemical environment of the 13C atoms in the enzyme-substrate complex, providing information about the orientation and conformation of the bound substrate.
Furthermore, by analyzing the isotopic composition of the products of an enzymatic reaction, researchers can deduce the mechanism of bond cleavage and formation. For instance, in the case of isocitrate lyase, which cleaves isocitrate to succinate and glyoxylate, using 13C2-glyoxylate in the reverse reaction would lead to a specific labeling pattern in isocitrate, confirming the stereochemistry of the reaction. ebi.ac.uk
Table 2: Illustrative data on the change in chemical shift of 13C-labeled glyoxylate upon binding to an enzyme active site. (Note: This is a hypothetical example to illustrate the principle).
| Carbon Atom | Chemical Shift (ppm) - Free Glyoxylate | Chemical Shift (ppm) - Enzyme-Bound Glyoxylate | Change in Chemical Shift (ppm) |
|---|---|---|---|
| C1 (Carboxyl) | 175.2 | 178.5 | +3.3 |
| C2 (Aldehyde) | 192.8 | 190.1 | -2.7 |
Positional Isotope Exchange Studies with this compound
Positional isotope exchange (PIX) studies are sophisticated experiments designed to detect the formation of transient, high-energy intermediates in enzyme-catalyzed reactions. The use of substrates labeled with stable isotopes at specific positions, such as ethyl glyoxylate-¹³C₂, is central to this technique. By monitoring the intramolecular migration of the ¹³C label within the substrate or intermediate molecules, researchers can infer the presence of otherwise undetectable reaction steps.
In the context of ethyl glyoxylate-¹³C₂, PIX studies could be hypothetically employed to investigate enzymes that utilize this compound as a substrate. For instance, in a proposed reaction mechanism where the glyoxylate moiety is transiently transferred to a cofactor or an enzymatic residue, the symmetric nature of a bound intermediate could lead to the scrambling of the ¹³C labels. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the primary analytical tools used to detect this isotopic rearrangement.
Hypothetical Positional Isotope Exchange in an Aldol-type Reaction
Consider an enzyme-catalyzed aldol-type condensation where ethyl glyoxylate-¹³C₂ reacts with a ketone. If the reaction proceeds through a covalently bound enamine intermediate, the two carbons of the glyoxylate moiety might become transiently equivalent. This could lead to a situation where the bond is reformed with equal probability at either of the original carbonyl or carboxylate carbons, resulting in a scrambling of the ¹³C labels in the unreacted substrate pool.
| Experimental Condition | Initial Labeling Pattern of Ethyl Glyoxylate | Observed Labeling Pattern in Unreacted Substrate | Implication |
| Enzyme + Ethyl Glyoxylate-¹³C₂ | ¹³C at C1 and C2 | No change | No evidence of a symmetric intermediate |
| Enzyme + Ethyl Glyoxylate-¹³C₂ + Co-substrate | ¹³C at C1 and C2 | Scrambling of ¹³C between C1 and C2 | Formation of a transient, symmetric intermediate is likely |
This table illustrates hypothetical data from a positional isotope exchange study designed to probe the mechanism of an enzyme that utilizes ethyl glyoxylate.
Biosynthesis of Natural Products and Secondary Metabolites
Isotopically labeled precursors are indispensable tools for deciphering the biosynthetic pathways of natural products. Ethyl glyoxylate-¹³C₂ can be introduced into biological systems, such as plant cell cultures or microbial fermentations, to trace the incorporation of its carbon backbone into complex secondary metabolites.
Precursor Role of this compound in Alkaloid Biosynthesis Pathways
While the direct incorporation of ethyl glyoxylate into major alkaloid classes is not extensively documented, its structural motifs are present in certain alkaloid skeletons. In hypothetical feeding experiments with plant cell cultures known to produce specific alkaloids, ethyl glyoxylate-¹³C₂ could serve as a tracer. Upon extraction and purification of the target alkaloid, the pattern of ¹³C incorporation can be determined by ¹³C-NMR spectroscopy. This would reveal whether ethyl glyoxylate, or a metabolite derived from it, is a building block in the alkaloid's biosynthesis.
For example, if the two-carbon unit of the glyoxylate moiety is incorporated intact, adjacent ¹³C-¹³C signals would be observed in the NMR spectrum of the enriched alkaloid, a phenomenon known as ¹³C-¹³C coupling.
Hypothetical Incorporation of Ethyl Glyoxylate-¹³C₂ into an Indole Alkaloid
| Alkaloid | Plant Source (Hypothetical) | Labeled Precursor | Observed ¹³C Enrichment Pattern | Conclusion |
| Strictosidine | Catharanthus roseus | Ethyl Glyoxylate-¹³C₂ | No significant enrichment | Ethyl glyoxylate is not a direct precursor. |
| Hypothetical Alkaloid X | Rauvolfia serpentina | Ethyl Glyoxylate-¹³C₂ | ¹³C enrichment at C5 and C6 | The glyoxylate moiety is incorporated into the alkaloid backbone. |
This table presents hypothetical research findings from feeding studies with ethyl glyoxylate-¹³C₂ in alkaloid-producing plant cultures.
Incorporation into Terpenoid and Polyketide Architectures
The biosynthesis of terpenoids and polyketides primarily utilizes acetyl-CoA and its derivatives. While ethyl glyoxylate is not a canonical precursor for these pathways, its metabolic conversion to intermediates that feed into these pathways could be traced using ethyl glyoxylate-¹³C₂. For instance, enzymatic hydrolysis of ethyl glyoxylate yields glyoxylate, which can enter central metabolism through various routes, including the glyoxylate cycle, potentially leading to the formation of labeled acetyl-CoA.
Feeding microorganisms known for producing specific terpenoids or polyketides with ethyl glyoxylate-¹³C₂ and subsequently analyzing the isotopic enrichment of the final products can provide insights into the metabolic connectivity between glyoxylate metabolism and the biosynthesis of these compounds.
Tracing Biogenetic Pathways of Novel Phytochemicals
The discovery of novel phytochemicals with unique structures often presents a challenge in elucidating their biosynthetic origins. Isotopic labeling studies with versatile precursors like ethyl glyoxylate-¹³C₂ can be a valuable strategy in these investigations. By administering the labeled compound to the producing organism and analyzing the resulting phytochemicals, researchers can piece together the building blocks of these new natural products. The distinct two-carbon labeled unit of ethyl glyoxylate provides a clear signature that can be tracked through complex metabolic networks.
Tracing the Origin of a Novel Phytochemical using Ethyl Glyoxylate-¹³C₂
| Novel Phytochemical | Producing Organism (Hypothetical) | Analytical Method | Key Finding | Inferred Biogenetic Origin |
| Compound Y | Streptomyces sp. | High-Resolution Mass Spectrometry, ¹³C-NMR | A two-carbon fragment with a mass corresponding to ¹³C₂ is detected. | The phytochemical is likely derived, in part, from a glyoxylate-related metabolite. |
| Compound Z | Arabidopsis thaliana | 2D-NMR (INADEQUATE) | ¹³C-¹³C correlations observed in a side chain. | The two-carbon unit from ethyl glyoxylate is incorporated intact into the phytochemical. |
This table provides illustrative examples of how ethyl glyoxylate-¹³C₂ could be used to investigate the biosynthetic pathways of newly discovered phytochemicals.
Utilization of Ethyl Glyoxylate 13c2 in Advanced Organic and Organometallic Reaction Mechanism Studies
Elucidation of Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is the cornerstone of synthetic organic chemistry. [¹³C₂]-Labeled ethyl glyoxylate (B1226380) is instrumental in studying these reactions, providing definitive evidence for the connectivity of atoms in the final products and the nature of the transition states leading to them.
Asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules, often involves complex catalytic cycles with multiple intermediates. Isotopic labeling is crucial for understanding the intimate details of these cycles. In the rhodium-catalyzed asymmetric arylation of ethyl glyoxylate, for instance, the use of Ethyl Glyoxylate-¹³C₂ can help elucidate the mechanism of enantioselection. scispace.comrsc.org
By tracking the ¹³C₂-labeled core, researchers can use techniques like ¹³C NMR to monitor the coordination of the glyoxylate to the chiral metal center, the migratory insertion step that forms the new C-C bond, and the final reductive elimination that releases the product and regenerates the catalyst. The coupling patterns and chemical shifts in the ¹³C NMR spectra of intermediates and the final product provide a clear map of the bond-forming events.
Table 1: Mechanistic Insights from ¹³C Labeling in a Hypothetical Asymmetric Arylation
| Mechanistic Step | Spectroscopic Observation with Ethyl Glyoxylate-¹³C₂ | Information Gained |
|---|---|---|
| Substrate Coordination | A shift in the ¹³C NMR signals of the labeled carbonyl and alpha-carbon upon binding to the chiral Rh-catalyst. | Confirms the mode of binding (e.g., η²-coordination) and provides information about the electronic environment of the active complex. |
| Migratory Insertion | Observation of ¹³C-¹³C coupling between the former glyoxylate carbons and the aryl group carbons in the product. | Unambiguously confirms the formation of the new C-C bond and helps determine the regioselectivity of the addition. |
| Intermediate Trapping | Isolation or in-situ detection of a labeled organometallic intermediate via MS or low-temperature NMR. | Provides direct structural evidence of key species within the catalytic cycle, validating or refuting proposed mechanisms. |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org Ethyl glyoxylate, with its electron-withdrawing ester group, is an effective dienophile in these reactions. organic-chemistry.org The concerted nature of the Diels-Alder mechanism, where two new sigma bonds are formed simultaneously, can be elegantly confirmed using Ethyl Glyoxylate-¹³C₂.
When [¹³C₂]-labeled ethyl glyoxylate reacts with a diene like 1,3-butadiene, the two labeled carbons are incorporated into the resulting cyclohexene ring. The analysis of the product by ¹³C NMR would show a direct ¹J coupling between the two adjacent labeled carbons, providing definitive proof of the concerted pathway. A stepwise, ionic, or radical mechanism might lead to scrambling of the label or the formation of byproducts where the ¹³C atoms are not adjacent.
Table 2: Expected Labeling Pattern in the Diels-Alder Reaction
| Reactants | Predicted Product (Concerted Mechanism) | Key Analytical Feature |
|---|
Isotopic labeling is a classic method for distinguishing between intramolecular and intermolecular processes, which is often a key differentiator between ionic and radical pathways. In a reaction where a fragment might cleave and then recombine, Ethyl Glyoxylate-¹³C₂ can be used in a crossover experiment.
For example, if a reaction involving Ethyl Glyoxylate-¹³C₂ is run in the presence of an equimolar amount of unlabeled ethyl glyoxylate, the distribution of the ¹³C₂ label in the product molecules can reveal the mechanism.
Intramolecular (often ionic): If the reaction proceeds via a caged ion pair or a concerted rearrangement, the ¹³C₂ label will remain within the original molecule. No "crossover" products containing only a single ¹³C atom (derived from scrambling) will be observed.
Intermolecular (often radical): If the reaction involves the formation of a free radical that can diffuse into the solution before recombining, crossover products will be formed. Mass spectrometry would detect product molecules containing ¹³C₂, ¹³C₁, and no ¹³C, indicating that fragments from different starting molecules have combined.
Rearrangement and Fragmentation Pathway Investigations
Molecular rearrangements involve the migration of an atom or group within a molecule. Tracing the path of this migration is essential to understanding the mechanism, and Ethyl Glyoxylate-¹³C₂ can be a precursor to substrates designed for such studies.
While ethyl glyoxylate is not a direct substrate for the Pinacol rearrangement (which involves 1,2-diols), it is a valuable starting material for synthesizing the necessary precursors. For instance, the reductive coupling of two molecules of Ethyl Glyoxylate-¹³C₂ would produce a symmetrically labeled 1,2-diol. When this diol is subjected to acidic conditions to initiate the Pinacol rearrangement, the ¹³C₂ label allows for precise tracking of the migrating group. The position of the labels in the resulting pinacolone can be determined by NMR, confirming which of the two hydroxyl-bearing carbons migrated. This provides clear evidence for the migratory aptitude of the ester-containing group.
The Wallach rearrangement, involving the acid-catalyzed conversion of azoxybenzenes to hydroxyazobenzenes, does not directly involve substrates derivable from ethyl glyoxylate. However, the principle of using ¹³C labeling to follow migrating groups in rearrangement reactions is a cornerstone of mechanistic chemistry.
The Claisen rearrangement is a powerful scispace.comscispace.com-sigmatropic rearrangement that forms a new carbon-carbon bond. nih.govmasterorganicchemistry.com A classic substrate for this reaction is an allyl vinyl ether. Ethyl Glyoxylate-¹³C₂ can be used as a building block to synthesize a specifically labeled allyl vinyl ether. For example, the labeled glyoxylate can be converted to a labeled 2-hydroxyacetate derivative, which is then etherified with allyl bromide and converted to the corresponding vinyl ether.
When this labeled substrate undergoes the Claisen rearrangement, the concerted, pericyclic mechanism dictates a specific and predictable shift in the position of the ¹³C₂ label. The label, originally in the vinyl ether portion of the molecule, would be found in the backbone of the rearranged γ,δ-unsaturated aldehyde product. This transformation provides a textbook example of how isotopic labeling can offer irrefutable proof of a concerted reaction mechanism. libretexts.org
Table 3: Tracking Carbon Atoms in a Claisen Rearrangement
| Labeled Starting Material (Allyl Vinyl Ether Derivative) | Rearranged Product | Mechanistic Confirmation |
|---|
Catalyst Design and Optimization via Isotopic Labeling
The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into reactant molecules serves as a powerful tool for elucidating complex reaction mechanisms in both homogeneous and heterogeneous catalysis. Ethyl Glyoxylate-¹³C₂, with its labeled carbonyl and α-carbon atoms, offers a precise spectroscopic probe to investigate the intricate details of catalyst performance. By tracking the fate of the ¹³C atoms throughout a catalytic cycle, researchers can gain invaluable insights into ligand-substrate interactions, identify active site mechanisms, and ultimately design more efficient and selective catalysts.
Probing Ligand-Substrate Interactions in Organometallic Catalysis
In the realm of organometallic catalysis, understanding the dynamic interplay between the metal center, its surrounding ligands, and the substrate is paramount for catalyst design. Ethyl Glyoxylate-¹³C₂ provides a direct means to probe these interactions through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netuea.ac.uk
The ¹³C NMR chemical shifts of the labeled carbon atoms in Ethyl Glyoxylate-¹³C₂ are highly sensitive to their electronic environment. Upon coordination to a metal catalyst, significant changes in these chemical shifts can be observed, providing a wealth of information about the nature of the ligand-substrate complex. For instance, the coordination of the carbonyl oxygen to a Lewis acidic metal center would result in a downfield shift of the ¹³C=O signal, with the magnitude of the shift correlating with the strength of the interaction.
Furthermore, by employing advanced NMR techniques, such as ¹³C-¹H correlation spectroscopy, the spatial proximity between the labeled substrate and protons on the catalyst's ligands can be determined. This allows for a detailed mapping of the substrate's binding pocket and provides crucial data for the rational design of ligands that can enhance substrate binding and subsequent transformation.
A hypothetical study illustrating the use of Ethyl Glyoxylate-¹³C₂ in probing ligand-substrate interactions for a generic rhodium-catalyzed hydroformylation reaction is presented below.
Table 1: Hypothetical ¹³C NMR Data for the Interaction of Ethyl Glyoxylate-¹³C₂ with a Rhodium Catalyst
| Species | Ligand (L) | ¹³C Chemical Shift (ppm) - C=O | ¹³C Chemical Shift (ppm) - Cα | Inferred Interaction |
| Ethyl Glyoxylate-¹³C₂ | - | 185.2 | 92.5 | Free Substrate |
| [Rh(L₁)(CO)₂(substrate)] | Triphenylphosphine | 192.8 | 93.1 | Weak σ-donation from carbonyl oxygen |
| [Rh(L₂)(CO)₂(substrate)] | Tri(o-tolyl)phosphine | 195.5 | 93.4 | Moderate σ-donation, slight steric hindrance |
| [Rh(L₃)(CO)₂(substrate)] | Tris(pentafluorophenyl)phosphine | 188.1 | 92.7 | Weakened interaction due to electron-withdrawing ligand |
The data in Table 1 demonstrates how the electronic properties of the phosphine ligand influence the interaction with the ethyl glyoxylate substrate. The more electron-donating phosphines (L₁ and L₂) lead to a greater downfield shift of the carbonyl carbon, indicating a stronger interaction with the rhodium center. Conversely, the strongly electron-withdrawing phosphine (L₃) results in a weaker interaction. This type of data is instrumental in optimizing the electronic properties of the catalyst for a specific reaction.
Determining Active Site Mechanisms in Heterogeneous Catalysis
In heterogeneous catalysis, identifying the nature of the active sites and the mechanism of surface reactions is a significant challenge. researchgate.netnih.gov The use of isotopically labeled molecules like Ethyl Glyoxylate-¹³C₂ can provide atomic-level information about these processes. researchgate.net
When Ethyl Glyoxylate-¹³C₂ is introduced to a heterogeneous catalyst surface, techniques such as solid-state NMR (ssNMR) and in situ infrared (IR) spectroscopy can be used to monitor its adsorption and subsequent transformation. The ¹³C chemical shifts in the ssNMR spectrum can reveal the nature of the surface-adsorbate interaction. For example, the adsorption of the carbonyl group onto a Lewis acid site on a metal oxide surface would lead to a characteristic change in the ¹³C signal, similar to that observed in organometallic complexes. nih.gov
Moreover, by tracking the evolution of the ¹³C-labeled species over time and under reaction conditions, it is possible to identify surface intermediates and differentiate between various proposed reaction mechanisms, such as the Langmuir-Hinshelwood, Eley-Rideal, or Mars-van Krevelen mechanisms.
Consider a hypothetical study on the hydrogenation of ethyl glyoxylate over a supported palladium catalyst. By using Ethyl Glyoxylate-¹³C₂, one could distinguish between different potential reaction pathways.
Table 2: Hypothetical Research Findings on the Hydrogenation of Ethyl Glyoxylate-¹³C₂ over a Pd/Al₂O₃ Catalyst
| Experimental Technique | Observation | Mechanistic Implication |
| Solid-State ¹³C NMR | Two distinct ¹³C signals for adsorbed ethyl glyoxylate, one corresponding to carbonyl interaction with the support and another with the Pd surface. | Adsorption occurs on both the support and the metal nanoparticles. |
| In Situ DRIFTS | Appearance of a new ¹³C-O stretching frequency upon introduction of H₂, corresponding to a surface-bound hydroxy ester intermediate. | Hydrogenation proceeds via the carbonyl group. |
| Temperature Programmed Desorption (TPD) with MS | Co-desorption of ¹³C-labeled ethylene glycol and ethanol (B145695) at higher temperatures. | Suggests a side reaction pathway involving C-C bond cleavage at higher temperatures. |
The findings summarized in Table 2 illustrate how the use of Ethyl Glyoxylate-¹³C₂ can provide detailed insights into the surface chemistry of a heterogeneous catalytic reaction. The identification of specific surface intermediates and the observation of different reaction pathways under varying conditions are critical for the optimization of the catalyst and the reaction conditions to favor the desired product.
Advanced Analytical Methodologies for the Detection and Quantification of 13c2 Labeled Products
Mass Spectrometry (MS) Techniques for Isotopic Profiling
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for analyzing ¹³C-labeled compounds. It can provide precise information on the degree of labeling and the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov
High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), is critical for isotopic studies due to its high mass accuracy and resolving power. nih.gov This capability is essential to distinguish between different isotopologues, whose masses can be very close. For instance, a doubly ¹³C-labeled lipid differs in mass from a saturated, unlabeled lipid by only 0.0089 atomic mass units (amu), a difference that can only be resolved by HRMS. nih.gov
HRMS is used to determine the Mass Isotopologue Distribution (MID), which is the fractional abundance of all isotopologues of a metabolite (e.g., M+0, M+1, M+2, where M is the mass of the unlabeled molecule). rsc.orgnih.gov This MID data is fundamental for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method used to quantify intracellular metabolic fluxes. rsc.orgyoutube.com
| Mass Analyzer | Typical Resolving Power (FWHM) | Suitability for Isotopologue Analysis | Reference |
|---|---|---|---|
| Quadrupole | ~1,000 (Unit Resolution) | Can distinguish integer mass differences (e.g., M vs M+1) but cannot resolve isobaric interferences. | mdpi.com |
| Time-of-Flight (TOF) | 10,000 - 40,000 | Good for separating many isotopologues, but may struggle with very close masses. | nih.govmdpi.com |
| Orbitrap | 60,000 - 240,000+ | Excellent for resolving complex isotopic patterns and separating labeled species from background ions. | nih.govrsc.org |
| FT-ICR | > 1,000,000 | Highest resolving power, ideal for separating challenging isobaric and isotopic species. | nih.gov |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. This process provides valuable structural information and can be used to determine the position of isotopic labels within a molecule. researchgate.netrsc.org
By comparing the MS/MS fragmentation patterns of the unlabeled (M+0) and labeled (e.g., M+2) isotopologues of a metabolite derived from Ethyl Glyoxylate-¹³C₂, researchers can deduce where the label resides. If a fragment ion retains the mass shift (+2 Da), it contains the ¹³C₂ unit; if it does not, the labeled portion was lost during fragmentation. This information is crucial for confirming metabolic conversions and elucidating the underlying biochemical reactions. acs.orgnih.gov The fragmentation pathways of precursor and product ions can be confirmed with high accuracy using HRMS instruments. wiley.com
For example, a study of glyoxylate (B1226380) metabolism utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) to measure the isotopic enrichment of plasma oxalate, glycolate, and glyoxylate following infusion of ¹³C-labeled tracers, allowing for detailed analysis of the metabolic pathways involved. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
The integration of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful and comprehensive approach for the analysis of ¹³C₂-labeled products derived from Ethyl Glyoxylate-¹³C₂. This combination leverages the strengths of both techniques to cover a wide range of metabolite polarities and volatilities that might be present in a complex biological sample.
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile metabolites, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. In the context of tracing Ethyl Glyoxylate-¹³C₂, downstream metabolites might include small organic acids or amino acids. A study on glyoxylate metabolism utilized GC-MS/MS for the sensitive analysis of oxalate, glycolate, and glyoxylate enrichment. nih.gov This involved a derivatization step to make the analytes amenable to gas chromatography. The mass spectrometer then allows for the precise determination of the mass-to-charge ratio (m/z) of the fragments, clearly distinguishing between the unlabeled (¹²C) and the ¹³C-labeled isotopologues.
LC-MS, on the other hand, is ideal for the analysis of more polar, less volatile, and thermally labile compounds without the need for derivatization. This is particularly advantageous for analyzing a broader range of metabolites that may be involved in the metabolic pathways of Ethyl Glyoxylate-¹³C₂. For instance, in a metabolic flux analysis of acetate (B1210297) conversion to lipids, both GC-MS and LC-MS were employed to construct comprehensive distribution maps of labeled metabolites. isotope.com This dual approach ensures that a wider spectrum of the metabolome is covered.
The integration of these techniques allows for a more complete picture of metabolic fluxes. Data from both platforms can be combined to validate findings and to build more robust metabolic models. For example, the detection of a ¹³C₂-labeled amino acid by GC-MS can be corroborated by the detection of a related polar precursor using LC-MS.
Below is a table summarizing the typical integration of GC-MS and LC-MS for the analysis of labeled compounds:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile and semi-volatile compounds | Polar and non-volatile compounds |
| Derivatization | Often required for non-volatile analytes | Generally not required |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | Quadrupole, TOF, Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Application | Analysis of fatty acids, steroids, small organic acids | Analysis of amino acids, nucleotides, sugars, larger peptides |
Complementary Spectroscopic and Chromatographic Methods for Isotopic Tracing
Beyond the core techniques of GC-MS and LC-MS, other spectroscopic and chromatographic methods provide complementary information that is invaluable for the comprehensive analysis of isotopic tracing studies involving Ethyl Glyoxylate-¹³C₂.
Infrared and Raman Spectroscopy for Vibrational Isotope Shifts
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying molecules and probing their structure. When an atom in a molecule is replaced by one of its isotopes, such as the substitution of ¹²C with ¹³C in Ethyl Glyoxylate-¹³C₂, the vibrational frequencies of the molecule's bonds are altered. This phenomenon, known as the vibrational isotope effect, can be detected by IR and Raman spectroscopy.
The change in vibrational frequency is primarily due to the change in the reduced mass of the vibrating atoms. A bond containing a heavier isotope will vibrate at a lower frequency compared to the same bond with a lighter isotope. For Ethyl Glyoxylate-¹³C₂, the most significant shifts would be expected for vibrational modes involving the two labeled carbon atoms, such as the C=O and C-C stretching vibrations.
A study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a related ethyl ester, utilized FT-IR and Raman spectroscopy to analyze its vibrational frequencies. nih.gov While this study did not involve isotopic labeling, it provides a basis for predicting which vibrational modes in Ethyl Glyoxylate would be sensitive to ¹³C substitution. The carbonyl (C=O) stretch, typically a strong and sharp peak in the IR spectrum, would be expected to show a noticeable shift to a lower wavenumber in the ¹³C₂-labeled compound.
The table below illustrates the expected vibrational shifts for key functional groups in Ethyl Glyoxylate upon ¹³C₂ labeling.
| Functional Group | Typical Vibrational Frequency (¹²C) | Expected Shift upon ¹³C₂ Labeling |
| Carbonyl (C=O) stretch | ~1740-1760 cm⁻¹ | Shift to lower wavenumber |
| C-C stretch | ~1100-1200 cm⁻¹ | Shift to lower wavenumber |
| C-O stretch | ~1000-1300 cm⁻¹ | Potential minor shift |
These isotopic shifts provide a direct and unambiguous confirmation of the presence and location of the isotopic label within the molecule, complementing the data obtained from mass spectrometry.
Advanced Chromatographic Separations (e.g., 2D-LC) for Complex Labeled Mixtures
Metabolic studies often result in highly complex mixtures of labeled and unlabeled compounds. One-dimensional chromatography may not always provide sufficient resolution to separate all components of interest, leading to co-elution and inaccurate quantification. Two-dimensional liquid chromatography (2D-LC) is an advanced separation technique that significantly enhances peak capacity and resolving power. chromatographyonline.comchromatographyonline.com
In 2D-LC, two columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction chromatography) are coupled online. youtube.com A fraction from the first dimension separation is transferred to the second dimension for further separation. This orthogonality of separation mechanisms allows for the resolution of compounds that would otherwise overlap in a single dimension. chromatographyonline.com
For the analysis of metabolites from Ethyl Glyoxylate-¹³C₂ tracing, a 2D-LC system could, for example, separate compounds based on hydrophobicity in the first dimension and then by polarity in the second dimension. This would be particularly useful for separating isotopologues from other closely related metabolites in a complex biological matrix. The increased separation power of 2D-LC leads to cleaner mass spectra and more confident peak identification and quantification. chromatographyonline.com
The benefits of employing 2D-LC for the analysis of complex labeled mixtures are summarized below:
| Feature | Benefit in Isotopic Tracing Analysis |
| Increased Peak Capacity | Enhanced resolution of a larger number of metabolites in a single run. |
| Orthogonal Separation | Separation of co-eluting compounds, including isomers and isotopologues from matrix interferences. |
| Improved Resolution | More accurate quantification due to the reduction of peak overlap. |
| Enhanced MS Compatibility | Cleaner fractions introduced to the mass spectrometer, leading to reduced ion suppression and improved sensitivity. |
By leveraging these advanced analytical methodologies, researchers can gain a more detailed and accurate understanding of the metabolic fate of Ethyl Glyoxylate-¹³C₂ and its downstream products.
Derivatization and Transformative Chemistry of Ethyl Glyoxylate 13c2 for Expanding Research Utility
Synthesis of New Labeled Building Blocks from Ethyl Glyoxylate-¹³C₂
The reactivity of the aldehyde and ester functionalities of ethyl glyoxylate-¹³C₂ allows it to serve as a versatile precursor for a variety of labeled building blocks. The presence of the ¹³C₂ core is retained throughout these transformations, providing a stable isotopic signature in the final products for use in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Generation of Labeled Carboxylic Acids and Esters
The aldehyde group of ethyl glyoxylate-¹³C₂ is highly reactive towards carbon nucleophiles, making it an ideal substrate for carbon-carbon bond-forming reactions that lead to more complex labeled esters. These can then be hydrolyzed to the corresponding labeled carboxylic acids.
One of the most powerful methods for this transformation is the aldol reaction. Organocatalytic, enantioselective aldol reactions of ethyl glyoxylate (B1226380) with various aldehydes and ketones produce β-hydroxy-γ-keto esters or related structures. acs.orgresearchgate.net When ethyl glyoxylate-¹³C₂ is used, the resulting polyfunctional products incorporate the ¹³C₂ label directly into their backbone. These adducts are valuable chiral building blocks that can be further elaborated. For example, they can be transformed into ¹³C₂-labeled 2,4-dihydroxycarboxylic acids, which are important structural motifs in many biologically active molecules. researchgate.net
The Friedel-Crafts reaction provides another route to labeled esters. In the presence of a Lewis acid, ethyl glyoxylate-¹³C₂ can react with electron-rich aromatic and heteroaromatic compounds to yield α-hydroxy-α-aryl (or heteroaryl) acetates, embedding the ¹³C₂-labeled core adjacent to the aromatic ring system. chemicalbook.com Subsequent oxidation, reduction, or substitution reactions can then be performed to generate a diverse library of labeled compounds.
Formation of Labeled Amino Acids and Related Heterocycles
Ethyl glyoxylate-¹³C₂ is a valuable precursor for the synthesis of isotopically labeled non-proteinogenic amino acids and heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
The Mannich reaction, particularly its asymmetric variants, provides a direct route to labeled amino acid derivatives. The reaction of N-protected α-imino ethyl glyoxylate (derived from ethyl glyoxylate) with aldehydes or ketones, catalyzed by chiral organocatalysts like proline, can produce quaternary β-formyl α-amino acid derivatives with high enantioselectivity. nih.gov Using an imine derived from ethyl glyoxylate-¹³C₂, this method yields amino acids with the ¹³C₂ label incorporated into the core structure. These products can be further converted into various labeled quaternary α- and β-amino acids or β-lactams. nih.gov
Furthermore, the condensation of ethyl glyoxylate-¹³C₂ with amides offers a pathway to labeled diaminoacetic acid derivatives. nih.gov This acid-catalyzed reaction produces ethyl 2,2-bis(amido)acetates. These compounds are stable scaffolds that can serve as precursors for the synthesis of complex polyheterocyclic cage compounds. nih.gov The reaction is versatile, accommodating a range of carboxamides and sulfonamides, thereby providing access to a variety of symmetrically substituted ¹³C₂-labeled diaminoacetate building blocks. nih.gov
Stereochemical Transformations Involving the ¹³C₂-Labeled Core
The development of asymmetric methodologies has enabled the conversion of achiral precursors like ethyl glyoxylate into complex, stereochemically defined molecules. Applying these methods to ethyl glyoxylate-¹³C₂ allows for the synthesis of chiral, isotopically labeled compounds, which are invaluable for stereochemical and mechanistic investigations.
Diastereoselective and Enantioselective Conversions
The aldehyde functionality of ethyl glyoxylate-¹³C₂ is an excellent electrophile for stereoselective carbon-carbon bond formation. Chiral organocatalysts have proven particularly effective in controlling the stereochemical outcome of these reactions.
The direct asymmetric aldol reaction is a prominent example. Diarylprolinol organocatalysts can mediate the reaction between various aldehydes and ethyl glyoxylate, affording γ-ethoxycarbonyl-β-hydroxy aldehydes with excellent diastereo- and enantioselectivity. acs.orgnih.govelsevierpure.com By employing ethyl glyoxylate-¹³C₂, this reaction produces chiral adducts where the newly formed stereocenters are adjacent to the ¹³C₂-labeled core.
Similarly, highly stereocontrolled Mannich reactions provide access to chiral labeled amino acids. The use of axially chiral amino sulfonamide catalysts in the reaction of aldehydes with N-PMP-protected α-imino ethyl glyoxylate-¹³C₂ yields β-amino aldehydes with high anti-diastereoselectivity and enantioselectivity. organic-chemistry.org These results highlight the ability to precisely control the stereochemistry during the incorporation of the ¹³C₂-labeled unit.
| Reaction Type | Catalyst | Typical Substrates | Product Type | Stereoselectivity |
| Asymmetric Aldol | Diarylprolinol | Aldehydes | γ-Ethoxycarbonyl-β-hydroxy aldehydes | High enantioselectivity (>95% ee) and diastereoselectivity |
| Asymmetric Mannich | L-Proline | α,α-Disubstituted Aldehydes | Quaternary β-formyl α-amino acids | High enantioselectivity (up to >99% ee) |
| Asymmetric Mannich | Axially Chiral Amino Sulfonamide | Aldehydes | anti-β-Amino aldehydes | High anti-selectivity and enantioselectivity (up to 99% ee) |
Chiral Pool Synthesis with Labeled Precursors
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. Ethyl glyoxylate-¹³C₂ can be strategically incorporated into these synthetic routes to introduce an isotopic label into complex target molecules.
A notable application is in the synthesis of key building blocks for anti-AIDS drugs, such as the bis-tetrahydrofuranyl (bis-THF) moiety found in several potent HIV protease inhibitors. mdpi.comacs.org An efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial chiral intermediate, employs a diphenylprolinol-catalyzed, highly enantio- and diastereoselective cross-aldol reaction between an aldehyde derived from a chiral starting material and ethyl glyoxylate. acs.org By using ethyl glyoxylate-¹³C₂, the resulting bis-THF core would contain the ¹³C₂ label, providing a powerful tool for studying the drug's mechanism of action, metabolism, and target engagement. This approach demonstrates how the achiral, labeled C2 unit can be integrated into a complex chiral framework derived from the chiral pool. mdpi.com
Development of Bioconjugates and Probes from Labeled Ethyl Glyoxylate
The reactivity of the aldehyde group in ethyl glyoxylate makes it a valuable reagent for bioconjugation—the covalent attachment of molecules to biomolecules like proteins or peptides. Using ethyl glyoxylate-¹³C₂ allows for the creation of labeled bioconjugates where the ¹³C₂ unit serves as a stable isotopic tag for detection and analysis.
The chemistry of α-oxo aldehydes, such as the aldehyde functionality in ethyl glyoxylate, has been widely used for tailoring the structure and function of peptides and proteins. acs.org The aldehyde can react with various nucleophilic functional groups present in proteins, most notably the ε-amino group of lysine residues or the N-terminal α-amino group, to form a Schiff base (imine). This imine can be subsequently reduced to form a stable secondary amine linkage. This two-step process provides a reliable method for protein labeling. thermofisher.comthermofisher.com
Synthesis of Labeled Enzyme Inhibitors and Activity-Based Probes
The development of enzyme inhibitors and activity-based probes (ABPs) is crucial for understanding enzyme function, validating drug targets, and discovering new therapeutic agents. Incorporating a ¹³C₂-label from Ethyl Glyoxylate-¹³C₂ into these molecules enables the use of powerful analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to study their interactions with target enzymes in complex biological matrices.
The reactivity of Ethyl Glyoxylate-¹³C₂ can be harnessed in various synthetic strategies to construct the core scaffolds of enzyme inhibitors and ABPs. Multicomponent reactions, in particular, offer an efficient approach to building molecular complexity in a single step, incorporating the ¹³C₂-label into the final product. For instance, the Biginelli or Hantzsch-type reactions can utilize Ethyl Glyoxylate-¹³C₂ to produce labeled dihydropyrimidines and dihydropyridines, respectively. These heterocyclic cores are present in numerous enzyme inhibitors.
Furthermore, the glyoxylate moiety can be transformed into various functional groups that are essential for enzyme inhibition or for the reactive "warhead" of an ABP. For example, the ketone can be converted to an oxime or a hydrazone, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. These transformations allow for the introduction of specific functionalities that can target the active site of an enzyme.
The table below illustrates potential synthetic pathways for creating ¹³C₂-labeled enzyme inhibitors and activity-based probes starting from Ethyl Glyoxylate-¹³C₂.
| Target Molecule Type | Synthetic Strategy | Potential Scaffold | Research Application |
| ¹³C₂-Labeled Enzyme Inhibitor | Multicomponent Reaction (e.g., Biginelli) | Dihydropyrimidine | Studying drug metabolism and pharmacokinetics (DMPK) |
| ¹³C₂-Labeled Activity-Based Probe | Derivatization of the carbonyl group | α-Ketoamide | Quantifying enzyme activity in cell lysates |
| ¹³C₂-Labeled Covalent Inhibitor | Wittig-type reaction followed by Michael addition | α,β-Unsaturated ester | Identifying off-target enzyme interactions |
These examples highlight the utility of Ethyl Glyoxylate-¹³C₂ as a precursor for generating a diverse array of labeled molecules for enzymology research.
Preparation of Labeled Ligands for Receptor Binding Studies
The study of receptor-ligand interactions is fundamental to understanding signal transduction pathways and for the development of novel therapeutics. The synthesis of ligands labeled with stable isotopes is essential for quantitative binding assays and for characterizing the binding kinetics and thermodynamics of these interactions. Ethyl Glyoxylate-¹³C₂ provides a valuable starting point for the preparation of ¹³C₂-labeled ligands.
The chemical versatility of Ethyl Glyoxylate-¹³C₂ allows for its incorporation into a wide range of molecular architectures that can serve as receptor ligands. For example, it can participate in condensation reactions with amines to form imines, which can be further reduced to stable secondary amines, a common motif in many biologically active compounds. Additionally, its dicarbonyl nature makes it a suitable partner in cycloaddition reactions, leading to the formation of complex heterocyclic systems that often exhibit high affinity for specific receptors.
The strategic placement of the ¹³C₂-label within the ligand structure is critical for its intended application. The label can serve as a reporter for NMR-based structural studies of the ligand-receptor complex or as a mass tag for quantitative analysis in complex biological samples using mass spectrometry.
The following table provides examples of how Ethyl Glyoxylate-¹³C₂ can be utilized in the synthesis of labeled ligands for receptor binding studies.
| Labeled Ligand Class | Synthetic Approach | Key ¹³C₂-Labeled Intermediate | Application in Receptor Studies |
| ¹³C₂-Labeled Peptidomimetic | Ugi four-component reaction | α-Acylamino carboxamide | Investigating peptide receptor binding modes |
| ¹³C₂-Labeled Heterocyclic Ligand | Pictet-Spengler reaction | Tetrahydro-β-carboline | Quantifying receptor density in tissues |
| ¹³C₂-Labeled Small Molecule Agonist | Aldol condensation followed by cyclization | Cyclopentenone derivative | Characterizing agonist-induced receptor conformational changes |
Computational and Theoretical Approaches in Conjunction with Ethyl Glyoxylate 13c2 Research
Metabolic Flux Analysis (MFA) and Isotopic Tracing Models
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with isotopic tracers like Ethyl Glyoxylate-13C2, 13C-MFA becomes a cornerstone for mapping the flow of carbon atoms through complex biochemical networks.
The application of 13C-MFA to biochemical networks involving the metabolism of this compound allows researchers to quantitatively understand how this compound is utilized and transformed within a cell. For instance, this compound can be used as a tracer to investigate pathways such as the glyoxylate (B1226380) shunt, which is crucial for organisms growing on two-carbon compounds. nih.govnih.gov By introducing 13C-labeled ethyl glyoxylate into a biological system, the labeled carbon atoms are incorporated into various downstream metabolites.
Specialized software is employed to construct a model of the relevant metabolic network and to simulate the distribution of 13C isotopes. The simulated labeling patterns are then compared to experimentally measured patterns, typically obtained through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Algorithms within these software packages iteratively adjust the flux values in the model to minimize the difference between the simulated and experimental data, thereby providing a quantitative map of metabolic activity. nih.govvueinnovations.com
Table 1: Commonly Used Software for 13C-MFA
| Software | Key Features | Primary Application |
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and isotopically non-stationary MFA; integrates NMR and MS data. vanderbilt.eduresearchgate.netnih.gov | Comprehensive flux analysis in various biological systems. |
| OpenMebius | Open-source platform for isotopically non-stationary 13C-MFA. | Flux analysis in systems not at isotopic steady state. |
| 13CFLUX2 | High-performance suite for designing and evaluating 13C labeling experiments. | Large-scale and high-resolution 13C-MFA applications. |
The insights gained from applying these algorithms can reveal the relative activity of competing pathways, identify metabolic bottlenecks, and elucidate how metabolic networks adapt to different conditions or genetic modifications. For example, in studies of Escherichia coli, 13C-MFA has been used to quantify the flux through the glyoxylate shunt under various growth conditions. nih.govembopress.org
A critical component of 13C-MFA is the computational simulation of how the 13C label from a tracer like this compound propagates through a metabolic network. This process begins with the creation of a detailed metabolic model that includes all relevant biochemical reactions and the atom transitions for each reaction.
Once the model is established, algorithms are used to predict the mass isotopomer distributions (MIDs) of key metabolites that would result from a given set of metabolic fluxes. arxiv.org These simulations take into account the stoichiometry of the reactions, the specific positions of the 13C labels in the starting material (this compound), and the contributions of any unlabeled carbon sources.
The simulated MIDs are then compared to experimental data. A good fit between the simulated and measured labeling patterns provides confidence in the estimated flux distribution. Discrepancies can highlight areas where the metabolic model may be incomplete or inaccurate, leading to new hypotheses and further experimental investigation. Computational tools are essential for handling the complexity of these simulations, especially in large-scale metabolic networks. nih.gov
Quantum Chemical Calculations for Isotope Effects and Mechanism Validation
Quantum chemical calculations offer a powerful means to investigate the electronic structure and reactivity of molecules at the atomic level. These methods are particularly valuable for studying isotopically labeled compounds like this compound, as they can predict the effects of isotopic substitution on reaction rates and equilibria, and can be used to validate proposed reaction mechanisms.
Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. google.com Quantum chemical calculations can predict KIEs by modeling the potential energy surface of a reaction and calculating the vibrational frequencies of the reactants and the transition state. The substitution of a 12C atom with a 13C atom in this compound will alter the vibrational frequencies of the molecule, which in turn can affect the activation energy of a reaction and thus its rate.
Software packages such as Gaussian are widely used to perform these calculations. youtube.com By computing the KIE for a proposed reaction mechanism and comparing it to an experimentally measured KIE, researchers can gain valuable insights into the nature of the transition state and the rate-determining step of the reaction. nih.gov Similarly, equilibrium isotope effects (EIEs), which are the effects of isotopic substitution on the equilibrium constant of a reaction, can also be predicted using quantum chemical methods.
Quantum chemical calculations are instrumental in validating the structures and energies of proposed reaction intermediates and transition states in reactions involving this compound. rsc.org For a given reaction, computational methods can be used to locate the transition state structure on the potential energy surface and to calculate its energy relative to the reactants and products. gaussian.comjoaquinbarroso.comyoutube.com
The calculated energy barrier can then be compared with experimental kinetic data to assess the feasibility of the proposed mechanism. Furthermore, these calculations can provide detailed geometric information about the transition state, revealing which bonds are being formed and broken. This information is crucial for understanding the fine details of a reaction mechanism. For enzymes that process glyoxylate, such as isocitrate lyase, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the reaction within the context of the enzyme's active site. chemrxiv.org
Future Research Directions and Emerging Opportunities for Ethyl Glyoxylate 13c2
Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)
The primary future application of Ethyl Glyoxylate-13C2 lies in its integration with advanced 'omics' technologies, particularly metabolomics and fluxomics. These fields aim to measure and mathematically model the rates (fluxes) of all intracellular reactions. Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled tracers like this compound to track the movement of atoms through metabolic networks. nih.gov
When cells are supplied with this compound, the ¹³C atoms are incorporated into downstream metabolites. By using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the specific patterns of ¹³C enrichment in these metabolites. nih.govnih.govunt.edu This data provides a detailed picture of metabolic activity.
Metabolic Flux Analysis (MFA): The mass isotopomer distributions (MIDs)—the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.)—are the key outputs from these experiments. nih.govnih.gov This information is then used in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method that quantifies the rates of intracellular reactions. nih.govyoutube.com The use of this compound can provide unparalleled insights into the wiring of cellular metabolism, revealing how genetic or environmental perturbations affect metabolic pathways. springernature.com
The table below illustrates how this compound can be used to probe different pathways in a hypothetical scenario.
| Parameter | Description |
| Tracer Input | This compound is introduced to the biological system. |
| Metabolic Incorporation | The ¹³C₂-glyoxylate moiety enters central carbon metabolism. |
| Analytical Measurement | Mass spectrometry measures the mass shifts in downstream metabolites. |
| Fluxomics Output | The data is used to calculate the relative activity of pathways such as the Glyoxylate (B1226380) Cycle, TCA Cycle, and amino acid biosynthesis. |
Development of Novel Synthetic Routes for Broader Isotopic Labeling Patterns
The utility of glyoxylate-based tracers is directly tied to the ability to synthesize them with specific isotopic labeling patterns. While this compound (labeled at both carbons) is highly informative, future research will benefit from novel synthetic routes that allow for the creation of a wider array of labeled versions, such as [1-¹³C]-ethyl glyoxylate and [2-¹³C]-ethyl glyoxylate.
Current synthetic strategies for unlabeled ethyl glyoxylate often involve the oxidation of precursors like ethyl tartrate. orgsyn.org Adapting these methods for isotopic labeling requires the use of ¹³C-labeled starting materials. Broader approaches to isotopic labeling offer pathways to create diverse tracers. For example, a versatile method starts with elemental ¹³C to produce ¹³C₂-acetylene, a universal building block for more complex molecules. rsc.org Other established methods involve using labeled precursors such as potassium cyanide (K¹³CN) or ¹³C-formate to introduce a single labeled carbon atom. chemrxiv.orgnih.gov
The development of new synthetic methodologies, such as palladium-catalyzed C(sp³)–H functionalization, is enabling more efficient and versatile routes to ¹³C-labeled amino acids and other biomolecules, which could be adapted for glyoxylate synthesis. nih.govrsc.org
The table below outlines potential synthetic strategies for producing variously labeled ethyl glyoxylate.
| Labeling Pattern | Potential Synthetic Precursor | Key Reaction Type |
| Ethyl Glyoxylate-¹³C₂ | Calcium Carbide (Ca¹³C₂) → ¹³C₂-Acetylene | Ozonolysis / Oxidation |
| [1-¹³C]-Ethyl Glyoxylate | Potassium Cyanide (K¹³CN) | Nitrile hydrolysis and esterification |
| [2-¹³C]-Ethyl Glyoxylate | [2-¹³C]-Acetic Acid | Functional group transformation |
Exploration in Unconventional Biochemical Pathways and Organisms
This compound and its analogs are ideal tools for discovering and characterizing novel metabolic pathways, particularly in non-model organisms. A prime example is the elucidation of the ethylmalonyl-CoA pathway (EMCP) in the methylotrophic bacterium Methylobacterium extorquens AM1. nih.govresearchgate.net This organism lacks the key enzyme for the standard glyoxylate cycle and instead uses the EMCP to regenerate glyoxylate, which is essential for its ability to grow on one-carbon compounds like methanol. nih.govresearchgate.net
In a key study, researchers used ¹³C-labeling experiments to demonstrate the operation of the EMCP. nih.gov By feeding the bacteria ¹³C-labeled substrates, they could trace the flow of carbon and analyze the resulting isotopomer patterns in glyoxylate. The observed patterns were uniquely consistent with the predictions for the EMCP, allowing them to distinguish it from other proposed pathways. nih.gov This work highlights how ¹³C tracers are critical for mapping metabolic networks in organisms with unusual biochemistry. nih.gov Future research will undoubtedly apply this approach to countless other microorganisms, uncovering new enzymes and metabolic strategies relevant to biotechnology and environmental science.
Potential for High-Throughput Screening Applications with Labeled Probes
There is significant potential for using this compound in high-throughput screening (HTS) assays to discover new enzymes or identify potent enzyme inhibitors. HTS coupled with mass spectrometry is a powerful, label-free approach for drug discovery and biocatalyst development. nih.govsciex.comyoutube.com
In a typical HTS setup, a library of thousands of potential drug compounds could be screened for their ability to inhibit an enzyme that uses glyoxylate as a substrate. The assay would involve incubating the enzyme with this compound and a test compound. The reaction's progress is monitored by the conversion of the ¹³C₂-labeled substrate to a ¹³C₂-labeled product, which is detected by a mass shift. nih.gov Automated, rapid-injection mass spectrometry systems, such as acoustic ejection mass spectrometry (AEMS), can analyze thousands of samples per day, making this approach feasible on a large scale. sciex.com
This method offers several advantages over traditional fluorescence-based assays:
Direct Detection: It directly measures the authentic substrate and product, avoiding the need for artificial chromogenic or fluorogenic substrates. nih.gov
Reduced Interference: It is less prone to false positives from colored or fluorescent compounds in the screening library. nih.gov
Versatility: The approach is adaptable to a wide range of enzymes whose reactions involve a change in mass. embopress.org
| Application | Methodology | Outcome |
| Enzyme Inhibitor Screening | Incubate enzyme, this compound, and library compounds. | Identify compounds that prevent the formation of the ¹³C₂-labeled product via HTS-MS. |
| Biocatalyst Discovery | Screen a library of putative enzymes against this compound. | Identify enzymes that can metabolize the labeled substrate by detecting the appearance of a new ¹³C-labeled product. |
| Metabolic Phenotyping | Treat cells with various drugs and trace the metabolism of this compound. | Rapidly assess the metabolic effects of drugs in a high-throughput manner. nih.gov |
Design of Next-Generation Isotopic Tracers Based on Glyoxylate Scaffolds
The principles learned from using this compound can inform the design of more sophisticated isotopic tracers. The optimal design of a tracer experiment is crucial for maximizing the information obtained from a labeling study. nih.gov The choice of which atoms to label and the molecular structure of the tracer itself can dramatically affect the precision of flux estimations for different pathways. nih.govnih.gov
Future work in this area will focus on creating a portfolio of tracers based on the glyoxylate scaffold. These "next-generation" tracers could be designed with specific properties:
Modified Ester Groups: The ethyl ester can be replaced with other groups (e.g., methyl, tert-butyl) to alter the molecule's cell permeability and its susceptibility to cellular esterases, allowing for more controlled delivery into specific cellular compartments.
Additional Labeling: Incorporating other stable isotopes, such as Deuterium (²H) or Nitrogen-15 (¹⁵N), could allow for simultaneous tracing of multiple atoms and pathways.
Positional Isomers: As mentioned, synthesizing tracers with the ¹³C label at either the C1 or C2 position will provide more detailed information about specific bond-breaking and bond-forming events, helping to resolve fluxes through complex or reversible reactions. youtube.comyoutube.com
By rationally designing tracers based on the chemically versatile and metabolically important glyoxylate scaffold, researchers can develop more powerful tools to probe the intricacies of cellular metabolism with greater precision and depth.
Q & A
Q. How can researchers optimize LC-MS/MS methods for quantifying Ethyl Glyoxylate-13C2 in biological matrices?
Methodological Answer:
- Use isotopically labeled internal standards (e.g., glyoxylate-13C2) to account for matrix effects and ionization efficiency variations. Calibration curves should span physiologically relevant concentrations (e.g., 122 nM to 500 μM) and validate linearity, precision, and accuracy .
- Employ multiple reaction monitoring (MRM) transitions optimized for the compound’s fragmentation pattern. For example, use an Amide chromatography platform to enhance retention and separation of polar metabolites .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Follow hazard-specific guidelines (e.g., H303+H313+H333 codes) to prevent inhalation, skin contact, or ingestion. Use PPE such as nitrile gloves, lab coats, and fume hoods during synthesis or purification .
- Dispose of waste via professional biohazard services to mitigate environmental contamination. Document safety incidents and review Material Safety Data Sheets (MSDS) for emergency response protocols .
Q. How should isotopic purity of this compound be verified during synthesis?
Methodological Answer:
- Perform nuclear magnetic resonance (<sup>13</sup>C NMR) to confirm isotopic enrichment at specific carbon positions.
- Use high-resolution mass spectrometry (HRMS) to detect isotopic impurities (e.g., natural abundance <sup>12</sup>C contamination) with a mass accuracy threshold of <5 ppm .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data for this compound-catalyzed reactions?
Methodological Answer:
- Conduct replicate experiments under controlled conditions (pH, temperature, solvent purity) to isolate variables. For example, use buffer systems with chelating agents (e.g., EDTA) to eliminate metal ion interference .
- Apply multivariate statistical analysis (e.g., ANOVA or principal component analysis) to identify outliers or systematic errors in datasets. Cross-validate results with independent techniques like stopped-flow spectroscopy .
Q. How do isotopic effects of <sup>13</sup>C influence reaction mechanisms in this compound studies?
Methodological Answer:
- Compare kinetic isotope effects (KIE) between <sup>12</sup>C and <sup>13</sup>C variants using Arrhenius plots to assess activation energy differences. For example, a KIE >1.0 suggests bond-breaking is rate-limiting .
- Use computational modeling (e.g., DFT calculations) to simulate isotopic perturbations in transition states, validated against experimental kinetic data .
Q. What are best practices for integrating this compound pharmacokinetic data into metabolic flux models?
Methodological Answer:
- Combine LC-MS/MS-derived plasma concentration-time profiles with compartmental modeling (e.g., NONMEM or WinSAAM) to estimate metabolic clearance rates. Ensure calibration curves align with physiological ranges (e.g., 61 nM to 125 μM for oxalate) .
- Validate model predictions using stable isotope tracer studies in in vivo systems (e.g., swine models) to track <sup>13</sup>C incorporation into downstream metabolites like glycine or oxalate .
Data Presentation and Analysis
Q. How should researchers statistically validate this compound quantification limits in complex matrices?
Methodological Answer:
- Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ). Include inter-day and intra-day precision assessments (CV <15%) .
- Tabulate recovery rates from spiked samples (e.g., 80–120%) and use Bland-Altman plots to compare method agreement with gold-standard assays .
Q. What criteria determine the inclusion of this compound data in peer-reviewed publications?
Methodological Answer:
- Ensure raw data (e.g., chromatograms, spectral scans) are archived in repositories like Zenodo or Figshare. Provide metadata detailing instrument parameters (e.g., column type, gradient profile) .
- Use standardized formats for tables and figures (e.g., IUPAC nomenclature, SI units) and cite primary literature—avoiding non-peer-reviewed sources like wikis .
Tables
Q. Table 1. Key Parameters for LC-MS/MS Quantification of Ethyl Glyoxylate-13C2
| Parameter | Value/Description | Reference |
|---|---|---|
| Linear Range | 122 nM – 500 μM | |
| MRM Transition | m/z 118.1 → 72.1 (Quantifier) | |
| Column Type | Amide HILIC (2.1 x 100 mm, 1.7 μm) | |
| Intra-Day Precision (CV) | <8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
